5-chloro-3-ethyl-2-propyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-ethyl-2-propyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN/c1-3-5-12-10(4-2)11-8-9(14)6-7-13(11)15-12/h6-8,15H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQYJSDPIUDIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(N1)C=CC(=C2)Cl)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 3 Ethyl 2 Propyl 1h Indole and Its Analogs
Classical and Modern Indole (B1671886) Synthesis Approaches
The construction of the indole nucleus has been a subject of intense study for over a century, leading to the development of numerous named reactions and, more recently, powerful transition-metal-catalyzed strategies.
These classical methods, though developed long ago, remain fundamental in indole synthesis and can be adapted for the preparation of polysubstituted indoles like 5-chloro-3-ethyl-2-propyl-1H-indole.
Fischer Indole Synthesis : This is one of the oldest and most reliable methods for indole synthesis, involving the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.com For the target compound, the synthesis would commence with the reaction of (4-chlorophenyl)hydrazine with 3-octanone (B92607). The resulting phenylhydrazone would then be heated in the presence of a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or ZnCl₂) to induce a mdpi.commdpi.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the final indole. wikipedia.orgyoutube.com The regioselectivity of the cyclization with an unsymmetrical ketone like 3-octanone can be influenced by the acidity of the medium and steric factors, potentially yielding a mixture of isomers. byjus.com A modification developed by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediate. wikipedia.org
Reissert Indole Synthesis : The Reissert synthesis traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. wikipedia.orgchemeurope.com To synthesize the target molecule, a plausible starting material would be 1-chloro-4-methyl-2-nitrobenzene. This would be condensed with a suitable carbonyl compound to introduce the C2-propyl and C3-ethyl groups, a significant deviation from the classical Reissert pathway which typically yields indole-2-carboxylic acids. wikipedia.orgresearchgate.net A more direct, albeit modified, approach might involve the reductive cyclization of a precursor like 1-(2-amino-4-chlorophenyl)-3-pentanone. Various reducing agents, including zinc in acetic acid, iron powder, or sodium dithionite, are employed for the key reductive cyclization step. researchgate.net
Madelung Indole Synthesis : This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.orgquimicaorganica.org For the synthesis of this compound, the required precursor would be N-(4-chloro-2-propylphenyl)butanamide. The reaction requires a strong base, such as sodium or potassium ethoxide, at high temperatures (200-400 °C). wikipedia.org The vigorous conditions limit its applicability, but modern modifications have been developed. For instance, the Smith-modified Madelung synthesis uses organolithium reagents to effect cyclization under milder conditions. wikipedia.org Another modification involves introducing electron-withdrawing groups to increase the acidity of the benzylic protons, facilitating cyclization. researchgate.net
Larock Indole Synthesis : A powerful palladium-catalyzed method, the Larock heteroannulation involves the reaction of a 2-haloaniline with an alkyne. nih.gov To generate the target compound, 2-iodo-4-chloroaniline would be reacted with 3-octyne (B96577) in the presence of a palladium catalyst. A key advantage of the Larock synthesis is that it often does not require a protecting group on the aniline (B41778) nitrogen. nih.gov The regioselectivity is a critical aspect; typically, the larger substituent of the alkyne directs itself to the C2 position of the indole. Therefore, in the reaction with 3-octyne, the propyl group would be expected to occupy the C2 position and the ethyl group the C3 position, leading directly to the desired product. nih.gov
Transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, greater functional group tolerance, and novel pathways for C-C and C-N bond formation. mdpi.comarabjchem.org
Palladium catalysts are widely used for constructing indoles through various cyclization and cross-coupling reactions. mdpi.commdpi.com These methods often involve the formation of an aryl-palladium(II) intermediate from a haloaniline, which then participates in the indole ring formation. acs.org
One common strategy is the Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. mdpi.commdpi.com For the target compound, this could involve a tandem reaction where 2-iodo-4-chloroaniline is first coupled with an appropriate alkyne. Another powerful approach is the direct C-H activation/arylation of a pre-formed indole ring. For example, a 5-chloroindole (B142107) could be selectively alkylated at the C2 and C3 positions. amazonaws.comnih.gov
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Larock Heteroannulation | 2-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, PPh₃, Na₂CO₃ | Direct synthesis of 2,3-disubstituted indoles; regioselectivity is sterically controlled. | nih.gov |
| Sonogashira Coupling/Cyclization | N-Tosyl-2-iodoaniline, Terminal Alkyne | 10% Pd/C, PPh₃, ZnCl₂, Et₃N | One-pot synthesis of N-protected indoles using an economical zinc co-catalyst. | mdpi.com |
| C-H Activation/Alkylation | Indole, Alkyl Bromide | Pd(OCOCF₃)₂, Norbornene, K₂CO₃ | Direct, regioselective C2-alkylation of the indole core. | amazonaws.com |
| Cascade Annulation | Aniline-tethered alkynyl cyclohexadienone | Pd(OAc)₂, Bipyridine | Intramolecular cyclization to form fused indole systems. | mdpi.com |
Copper-catalyzed reactions provide a cost-effective alternative to palladium for indole synthesis. These methods often involve Ullmann-type C-N coupling reactions. rsc.org For instance, the intramolecular cyclization of 2-alkynyl tosylanilines can be efficiently catalyzed by copper chloride (CuCl) under basic conditions. tandfonline.com Another approach involves a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling process. researchgate.net
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | 2-Alkynyl tosylaniline | CuCl, K₂CO₃ | Efficient synthesis of N-protected indoles. | tandfonline.com |
| Tandem C-N Coupling/CDCC | Aryl Iodide, Enamine | CuI, L-proline, K₃PO₄ | Modular assembly of multisubstituted indoles from readily available starting materials. | researchgate.net |
| Benzylic C-H Insertion/Cyclization | Substituted isonitrile, Substituted-(2-chlorobenzyl)(phenyl)sulfane | Cu(I) catalyst | Tandem cyclization approach to form the indole ring. | tandfonline.com |
Cobalt catalysis has emerged as a sustainable and economical method for C-H bond functionalization and indole synthesis. rsc.orgrsc.org Cobalt(III) catalysts can facilitate the cyclization of compounds like ureas and alkynes to form indoles. mdpi.com Redox-neutral syntheses starting from Boc-arylhydrazines and alkynes have also been developed. mdpi.com A notable application is the intramolecular amidation of α-amidoacrylates, which proceeds via an oxidatively induced reductive elimination pathway from Co(IV) species to form indole-2-carboxylic esters. acs.orgacs.org
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| C(sp³)–H Functionalization | Acetanilide derivatives with C(sp³)–H bonds | Co(OAc)₂·4H₂O, ArSO₂NHOR | Involves sequential C-H activation under mild conditions. | rsc.org |
| C-H Alkylation | Indole, Alcohol | Co-nanoparticles on N-doped carbon | Utilizes a "borrowing hydrogen" methodology for C-H alkylation. | rsc.org |
| Intramolecular Amidation | α-Amidoacrylate | Co(dpm)₂, NFSI, NaBiO₃, PivOH | Efficient protocol for indole-2-carboxylic esters via a Co(IV) intermediate. | acs.org |
| Cross-Dehydrogenative Coupling | ortho-Alkenylaniline | Co(III) catalyst | Efficient intramolecular synthesis of indoles. | mdpi.com |
Nickel catalysts offer an attractive, less expensive alternative to precious metals like palladium for indole synthesis. mdpi.com Nickel-catalyzed methods can achieve direct C-H alkylation of indoles with alkyl halides, demonstrating high chemo- and regioselectivity. nih.gov For instance, the coupling of unactivated alkyl chlorides with indoles can proceed at 60 °C, tolerating a wide range of functional groups. nih.gov Another strategy involves the dehydrogenative coupling of anilines and vicinal diols, catalyzed by nickel supported on silica-alumina, which proceeds without a solvent. thieme-connect.com
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| C-H Alkylation | Indole, Unactivated Alkyl Chloride | Ni(cod)₂, IPr·HCl, KHMDS | Mild, efficient, and regioselective coupling proceeding via a Ni(I)/Ni(III) pathway. | nih.gov |
| Dehydrogenative Coupling | Aniline, Vicinal Diol | Ni/SiO₂-Al₂O₃, p-TsOH | Affordable and sustainable solvent-free synthesis. | thieme-connect.com |
| Annulation | 2-Iodoaniline derivative, Terminal Alkene | Ni(cod)₂, NHC ligand, Photoredox catalyst | Synthesis of indolines via a dual catalytic system. | nih.gov |
| Carbonylative Cyclization | 2-Nitroalkyne, Aryl Iodide | NiCl₂(dppp), Zn, Co₂(CO)₈ | Cascade reaction to construct N-benzoyl indoles. | rsc.org |
Green Chemistry Principles in Indole Synthesis
The synthesis of indole derivatives has traditionally involved methods that are often replaced by more environmentally friendly "green" approaches. google.comwikipedia.org Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org Key principles of green chemistry, such as the use of alternative energy sources, non-toxic solvents, and efficient catalysts, are increasingly being applied to indole synthesis.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating reaction times, improving yields, and often enhancing product purity compared to conventional heating methods. google.comorgsyn.org The use of microwave irradiation provides rapid and uniform heating, which can lead to more selective chemical transformations. orgsyn.org This technique has been successfully applied to various classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions, as well as metal-mediated cyclizations. wikipedia.orgtcichemicals.com For instance, microwave heating has been effectively used in the synthesis of functionalized indoles, sometimes achieving high yields in a matter of minutes. orgsyn.orgrsc.org A notable application is the microwave-assisted, K-10 catalyzed Friedel-Crafts alkylation of indoles using alcohols as environmentally benign alkylating agents, where the only byproduct is water. nrochemistry.com
A significant advancement in green indole synthesis is the move towards solvent-free reaction conditions or the use of environmentally benign solvent systems like ionic liquids. wikipedia.orgorganic-chemistry.org Solvent-free, or solid-state, reactions minimize pollution and can lead to improved yields and shorter reaction times. wikipedia.org For example, the Friedel-Crafts reaction between indoles and aldehydes to form bis(indolyl)methanes has been efficiently carried out under solvent-free conditions using various catalysts. wikipedia.org
Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. rsc.org They can act as both the solvent and the catalyst in chemical reactions. orgsyn.org In the context of indole synthesis, acidic imidazolium-based ionic liquids have been employed to promote Friedel-Crafts acylation reactions at room temperature, offering good to high yields. alfa-chemistry.com The use of ILs can facilitate the separation of products and the recycling of the catalyst system, aligning with green chemistry principles. rsc.org
Nanocatalysis is a rapidly growing field in green chemistry, offering advantages such as high catalytic activity, selectivity, and recyclability. wikipedia.org Nanocatalysts have a large surface-area-to-volume ratio, which often results in enhanced reaction rates and allows for milder reaction conditions. wikipedia.orgchem-station.com Various metal and metal oxide nanoparticles have been developed as efficient catalysts for indole synthesis. wikipedia.orgrsc.org For instance, ZnO nanorods have been used as a reusable catalyst for the synthesis of indole derivatives under solvent-free conditions. pharmaguideline.com Similarly, titanium dioxide (TiO2) nanoparticles have been shown to be effective, non-toxic, and reusable catalysts for the Friedel-Crafts reaction between indoles and aldehydes under solvent-free conditions, achieving high yields in very short reaction times. wikipedia.org The use of phytosynthesized nanoparticles, created using plant extracts, represents an even greener approach to catalyst development. rsc.org
Targeted Synthesis of the this compound Core Structure
A direct, single-step synthesis for this compound is not prominently documented, thus a multi-step approach is necessary. A logical strategy involves the initial synthesis of a key precursor, 5-chloro-3-ethyl-1H-indole-2-carboxylic acid, followed by the transformation of the carboxylic acid group at the C2 position into a propyl group.
A plausible synthetic pathway for the conversion of the carboxylic acid to the propyl group would involve an initial reduction of the carboxylic acid to the corresponding alcohol, 2-hydroxymethyl-5-chloro-3-ethyl-1H-indole. This can be achieved using a reducing agent like lithium aluminum hydride. rsc.org The resulting alcohol can then be converted to a halide, for instance, by reaction with thionyl chloride or phosphorus tribromide. Subsequent reaction of this halide with a suitable organometallic reagent, such as propylmagnesium bromide (a Grignard reagent) in the presence of a copper catalyst, or lithium dipropylcuprate, would yield the target molecule, this compound.
Alternatively, the carboxylic acid could be converted to the corresponding 2-acyl chloride, which is then reacted to form a 2-propanoyl indole derivative. This ketone can then be reduced to the desired propyl group using methods like the Wolff-Kishner or Clemmensen reduction. wikipedia.orgtcichemicals.comwikipedia.orgpharmaguideline.commasterorganicchemistry.comslideshare.netbyjus.comlibretexts.orgbyjus.com
The synthesis of the key intermediate, 5-chloro-3-ethyl-1H-indole-2-carboxylic acid, can be accomplished through a sequence of reactions starting from the commercially available ethyl 5-chloroindole-2-carboxylate. acs.org This method involves the introduction of the ethyl group at the C3 position, followed by hydrolysis of the ester to the carboxylic acid. acs.org
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, 1,2-dichloroethane, reflux | Ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate |
| 2 | Ketone Reduction | Triethylsilane, Trifluoroacetic acid, 0 °C to room temp. | Ethyl 5-chloro-3-ethyl-1H-indole-2-carboxylate |
| 3 | Ester Hydrolysis | 3N NaOH, Ethanol, reflux | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid |
This table outlines a synthetic pathway to the precursor molecule based on established methodologies. acs.org
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that is widely used for the functionalization of indoles. clockss.org Due to the electron-rich nature of the indole ring, electrophilic substitution, such as acylation, preferentially occurs at the C3 position. clockss.org The reaction of an indole with an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst, leads to the formation of a 3-acylindole. libretexts.orgorganic-chemistry.org
In the synthesis of the precursor, ethyl 5-chloroindole-2-carboxylate is subjected to Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride (AlCl₃). acs.org This reaction introduces an acetyl group at the C3 position of the indole ring. While effective, traditional Friedel-Crafts chemistry often requires stoichiometric amounts of the Lewis acid catalyst and can generate significant waste. acs.org Greener alternatives, as previously discussed, include the use of catalytic amounts of metal triflates or carrying out the reaction in ionic liquids. google.comalfa-chemistry.com
Following the acylation, the resulting ketone at the C3 position is reduced to an ethyl group using a reducing agent like triethylsilane in the presence of trifluoroacetic acid. acs.org The final step to obtain the precursor is the hydrolysis of the ethyl ester at the C2 position to the carboxylic acid, which is typically achieved under basic conditions. acs.org
Precursor Synthesis of 5-chloro-3-ethyl-1H-indole-2-carboxylic Acid
Subsequent Reduction and Hydrolysis Protocols
In the synthesis of 3-alkylated indoles, a common strategy involves the Friedel-Crafts acylation of an indole precursor followed by reduction of the introduced acyl group. For example, the synthesis of C3-alkylated 5-chloroindole-2-carboxylates can be achieved by the acylation of ethyl 5-chloroindole-2-carboxylate with an appropriate acyl chloride. The resulting 3-acyl-5-chloroindole-2-carboxylate is then subjected to a reduction protocol.
A typical reduction involves the use of triethylsilane to reduce the ketone group of the 3-acyl intermediate, yielding the corresponding C3-alkylated 5-chloroindole-2-carboxylate. Following the reduction, the ester group at the C-2 position is often hydrolyzed to the carboxylic acid. This hydrolysis is generally carried out under basic conditions, for instance, by refluxing with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. This two-step sequence of acylation-reduction provides a versatile method for introducing a variety of alkyl groups at the C-3 position.
Another reduction method employs sodium borohydride (B1222165) in trifluoroacetic acid, which can deoxygenate 3-acyl-1-(phenylsulfonyl)indoles. researchgate.net It is noteworthy that a 5-bromo substituent can remain intact under these conditions, highlighting the potential for selectivity in these transformations. researchgate.net
The hydrolysis of the ester function to a carboxylic acid is a fundamental step and can be achieved through various methods. mnstate.edu Basic hydrolysis, using reagents like sodium hydroxide followed by an acidic workup, is a common and effective method for converting ethyl esters of indole-2-carboxylates to their corresponding carboxylic acids. mnstate.edumdpi.com The progress of the hydrolysis can be monitored by the disappearance of the ethyl group signals in NMR spectroscopy and the appearance of a broad signal for the carboxylic acid proton. mdpi.com
| Reaction Step | Reagents/Conditions | Function | Reference |
| Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Introduces an acyl group at the C-3 position. | |
| Reduction | Triethylsilane | Reduces the C-3 acyl (ketone) to an alkyl group. | |
| Reduction | Sodium borohydride, Trifluoroacetic acid | Deoxygenates C-3 acyl group on N-protected indoles. | researchgate.net |
| Hydrolysis | 1. NaOH (aq), Reflux2. Acidification (e.g., HCl) | Converts the C-2 ethyl ester to a carboxylic acid. | mdpi.com |
Strategies for Regioselective Introduction of Chloro, Ethyl, and Propyl Substituents
The regioselective introduction of substituents onto the indole scaffold is a cornerstone of synthesizing specifically functionalized indole derivatives. The inherent reactivity of the indole ring, particularly at the C-3 position, guides many electrophilic substitution reactions. However, achieving substitution at other positions often requires specific strategies, such as the use of directing groups or starting with pre-substituted precursors.
For a molecule like this compound, the synthetic strategy would likely involve starting with a 4-chloro-substituted aniline derivative. The chloro group at the 5-position of the final indole is thus incorporated from the beginning. The ethyl and propyl groups at the C-3 and C-2 positions, respectively, would then be introduced during or after the formation of the indole ring.
C-2 and C-3 Functionalization Techniques
The C-2 and C-3 positions of the indole ring are the most common sites for functionalization due to the nucleophilic character of the pyrrole (B145914) moiety.
C-3 Functionalization: The C-3 position is the most nucleophilic and readily undergoes electrophilic substitution. A widely used method for introducing alkyl groups at this position is the Friedel-Crafts acylation followed by reduction, as previously discussed. This allows for the introduction of an acyl group which is then reduced to the desired alkyl substituent, such as an ethyl group. For instance, acylation of ethyl 5-chloroindole-2-carboxylate with an acyl chloride under Friedel-Crafts conditions can lead to the formation of a 3-acyl derivative, which upon reduction yields a 3-alkyl indole. clockss.org
C-2 Functionalization: Direct functionalization at the C-2 position can be more challenging, especially if the C-3 position is unsubstituted. One approach involves the use of N-protected indoles. For example, 2-acyl-1-(phenylsulfonyl)indoles can be prepared via Friedel-Crafts acylation of 2-(trimethylsilyl)-1-(phenylsulfonyl)indoles. researchgate.net These 2-acyl derivatives can then be deoxygenated to form 2-alkyl indoles. researchgate.net Another strategy involves a Gassman indole synthesis, which can be used to prepare 2-substituted indoles from anilines and α-thioketones. orgsyn.org This method has been successfully used to prepare ethyl 2-methylindole-5-carboxylate. orgsyn.org
| Position | Method | Reagents/Intermediates | Reference |
| C-3 | Friedel-Crafts Acylation & Reduction | Acyl chloride/Lewis acid, then a reducing agent (e.g., triethylsilane) | clockss.org |
| C-2 | Acylation & Deoxygenation of N-protected indole | 2-(trimethylsilyl)-1-(phenylsulfonyl)indole, Acyl chloride, then a reducing agent (e.g., borane-tert-butylamine complex/AlCl₃) | researchgate.net |
| C-2 | Gassman Indole Synthesis | Substituted aniline, α-thioketone | orgsyn.org |
Chlorination Methodologies
Introducing a chlorine atom at a specific position on the indole ring can be achieved through various chlorination methods. The regioselectivity often depends on the reaction conditions and the substituents already present on the indole ring.
For the synthesis of 5-chloroindoles, a common and straightforward approach is to start with a commercially available 4-chloro-substituted aniline or a related compound. This ensures the chlorine is in the desired position from the outset.
Direct chlorination of the indole ring is also possible. Electrophilic chlorination typically occurs at the C-3 position. However, if the C-3 position is blocked, chlorination may occur at other positions. To achieve chlorination at specific sites like C-2, directing group strategies are often employed. For example, a pyrimidine (B1678525) directing group can facilitate copper-catalyzed regioselective C-2-H chlorination of indoles using para-toluenesulfonyl chloride (TsCl) as the chlorine source.
Electrochemical methods also offer a pathway for the halogenation of indoles. These methods can provide access to 2- or 3-haloindoles, with selectivity often controlled by the protecting group on the indole nitrogen. orgsyn.org For instance, an electron-withdrawing group on the nitrogen can direct halogenation to the C-2 position. orgsyn.org
Derivatization Strategies for Indole Scaffolds
Once the core indole scaffold is synthesized, it can be further modified through various derivatization strategies to create a library of related compounds. These strategies include substitution reactions, as well as oxidation and reduction transformations that alter the electronic and structural properties of the indole ring system.
Substitution Reactions at Halogen and Other Functional Groups
The halogen atom on a haloindole, such as the chlorine at the C-5 position, serves as a versatile handle for further functionalization through substitution reactions. These reactions are pivotal for introducing a wide array of chemical diversity.
Nucleophilic aromatic substitution can occur, particularly if the indole ring is activated by electron-withdrawing groups. However, transition-metal-catalyzed cross-coupling reactions are more commonly employed. For example, palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings can be used to form new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. This allows for the introduction of aryl, vinyl, and amino groups, among others.
Functional groups other than halogens can also be targets for substitution. For instance, a trifluoroacetyl group at the C-3 position can be removed by hydrolysis, allowing for subsequent reactions at that site. researchgate.net
Oxidation and Reduction Transformations
The indole ring system can undergo both oxidation and reduction reactions, leading to structurally distinct heterocyclic compounds.
Oxidation: The oxidation of indoles can yield various products depending on the oxidant and reaction conditions. A common transformation is the oxidation of indoles to oxindoles. For example, indoles can be regioselectively oxidized to 2-oxindoles using sulfuric acid adsorbed on silica (B1680970) gel. chemimpex.com The electron-rich nature of the indole ring makes it susceptible to oxidation by various reagents. The oxidation can also lead to the cleavage of the pyrrole ring, a transformation observed in biological pathways and mimicked in synthetic chemistry. researchgate.net
Reduction: The indole ring can be reduced to form indoline (B122111) or other reduced derivatives. Catalytic hydrogenation is a common method for this transformation. For example, the desulfurization of an ethyl 2-methyl-3-methylthioindole-5-carboxylate using Raney nickel not only removes the methylthio group but also implies a reduction step. orgsyn.org The choice of catalyst and reaction conditions can influence the extent of reduction.
| Transformation | Description | Example Reagents/Conditions | Reference |
| Oxidation to Oxindole (B195798) | Conversion of the indole to a 2-oxindole. | Sulfuric acid on silica gel | chemimpex.com |
| Reduction to Indoline | Saturation of the C2-C3 double bond of the pyrrole ring. | Catalytic hydrogenation (e.g., H₂, Pd/C) | |
| Desulfurization/Reduction | Reductive removal of a sulfur-containing group. | Raney Nickel | orgsyn.org |
Coupling Reactions for Extended Molecular Structures
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. For substituted indoles such as this compound, the presence of a halogen atom—in this case, chlorine at the C-5 position—provides a versatile handle for carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for this purpose, enabling the introduction of a vast array of new substituents and the construction of extended, complex molecular architectures. mdpi.comias.ac.in These reactions typically involve the oxidative addition of the halo-indole to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.com The strategic application of reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allows for the precise and efficient diversification of the indole core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov For analogs of this compound, the chlorine atom at the C-5 position can be targeted for arylation, heteroarylation, or vinylation. While chloro-indoles are less reactive than their bromo or iodo counterparts, advancements in catalyst systems, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have made their use increasingly feasible. wikipedia.org
Research on related halo-heterocycles demonstrates the utility of this approach. For instance, studies on 5-bromoindazoles, which are bioisosteres of indoles, show successful coupling with various heteroaryl boronic acids. nih.gov These reactions typically proceed in good yields, highlighting the method's effectiveness for creating complex heteroaryl structures. nih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a preferred method for late-stage functionalization in synthetic schemes. ias.ac.innih.gov A practical method for the Suzuki coupling of unprotected indoles involves direct C-H bond activation, selectively arylating the C2-position using a Pd(TFA)₂ catalyst in a dioxane/water mixture with air as the oxidant. ias.ac.in
| Halo-indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1-Acetyl-5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 78 | nih.gov |
| 1-Acetyl-5-bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | nih.gov |
| 5-Bromo-1-methyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | nih.gov |
| 5-Bromo-1-methyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 88 | nih.gov |
Heck Coupling
The Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. mdpi.com This reaction is particularly useful for extending the molecular structure of halo-indoles by introducing vinyl groups or more complex olefinic side chains at the halogenated position. nih.govresearchgate.net The reaction is catalyzed by palladium salts, often in the presence of a phosphine ligand and a base. researchgate.net
Studies have explored the Heck cross-coupling of halo-indoles, including 5-iodo- and 5-bromo-indoles, with various alkenes under aqueous conditions. nih.govresearchgate.net These investigations demonstrate that the reaction can be high-yielding, even for unprotected tryptophans, showcasing its broad scope. nih.govresearchgate.net For the less reactive 5-chloroindoles, more forcing conditions or highly active catalyst systems, such as those employing bulky electron-rich ligands like sSPhos, may be necessary to achieve efficient conversion. nih.gov The intramolecular version of the Heck reaction is also a powerful tool for constructing fused-ring systems by cyclizing an appropriately positioned alkene onto the indole core. mdpi.comresearchgate.net
| Halo-indole Substrate | Alkene Partner | Catalyst | Ligand | Base | Yield (%) | Reference |
| 5-Iodo-indole | Styrene | Na₂PdCl₄ | ˢSPhos | Na₂CO₃ | 95 | nih.gov |
| 5-Bromo-indole | Styrene | Na₂PdCl₄ | ˢSPhos | Na₂CO₃ | 86 | nih.gov |
| 5-Iodo-indole | Ethyl acrylate | Na₂PdCl₄ | ˢSPhos | Na₂CO₃ | 96 | nih.gov |
| 5-Bromo-indole | Ethyl acrylate | Na₂PdCl₄ | ˢSPhos | Na₂CO₃ | 83 | nih.gov |
Sonogashira Coupling
The Sonogashira coupling reaction is an indispensable tool for the synthesis of alkynylated aromatics and heterocycles. It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine. wikipedia.orgnih.gov This reaction allows for the direct introduction of an ethynyl (B1212043) moiety onto the 5-position of the indole ring, which can serve as a linchpin for further transformations, such as cyclization reactions or click chemistry. nih.gov
The synthesis of highly functionalized 1H-indole-2-carbonitriles has been achieved using Sonogashira coupling on 3-iodoindole derivatives, demonstrating the reaction's utility in creating molecular diversity. nih.gov One-pot procedures combining a Sonogashira coupling with a subsequent cyclization (e.g., Cacchi reaction) have been developed for the efficient, regioselective synthesis of polysubstituted indoles. nih.govorganic-chemistry.orgacs.org The reactivity of the halide is a critical factor, with iodides being significantly more reactive than bromides or chlorides. wikipedia.org Therefore, for a substrate like this compound, the Sonogashira coupling would likely require optimized conditions, such as higher temperatures or more active catalyst systems, to proceed efficiently. acs.org
| Iodo-Aromatic Substrate | Alkyne Partner | Catalyst | Co-catalyst | Base | Yield (%) | Reference |
| 1-(3-Iodophenyl)ethan-1-one | 1-Ethynyl-4-fluorobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 85 | nih.gov |
| 1-Iodo-3-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 90 | nih.gov |
| 1-Iodo-4-methoxybenzene | 1-Ethynyl-4-methoxybenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 80 | nih.gov |
| 1-Iodo-4-methylbenzene | 1-Ethynyl-3-fluorobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 88 | nih.gov |
Mechanistic Investigations of Chemical Transformations Involving Substituted Indoles
Reaction Mechanisms for Electrophilic and Nucleophilic Substitutions on the Indole (B1671886) Ring
The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The preferred site of attack is generally the C3 position, as this allows the positive charge to be delocalized without disrupting the aromaticity of the benzene (B151609) ring. However, for 2,3-disubstituted indoles like 5-chloro-3-ethyl-2-propyl-1H-indole, electrophilic attack will be directed towards the benzene portion of the molecule or, under certain conditions, at the N1 position.
The substituents on the indole core significantly influence the regioselectivity and rate of electrophilic substitution. In this compound, the ethyl and propyl groups at C3 and C2 are electron-donating, increasing the nucleophilicity of the indole system. Conversely, the chlorine atom at the C5 position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.
Mechanistic studies on the chlorination of indoles have revealed multiple pathways. For instance, the reaction of indoles with sodium hypochlorite (B82951) can proceed through two competitive mechanisms: an SE2 reaction where HOCl attacks the neutral indole to give a 3-chloroindole, or an SEi (internal electrophilic substitution) mechanism involving the N-chloroindole intermediate. psu.edu The latter is favored by substituents that increase the acidity of the indolic N-H. psu.edu Given the presence of alkyl groups in this compound, its N-H acidity would be a key factor in determining the operative mechanism.
Further investigations highlight that electrophilic indoles substituted with halogens, such as chlorine, undergo reactions smoothly. acs.org A proposed mechanism for the chlorination of indoles involves the activation of a chlorine source by a promoter, like a sulfoxide, to generate a more potent electrophilic chlorine species that then reacts with the indole ring. researchgate.net
Nucleophilic substitution on the indole ring is less common due to the electron-rich nature of the heterocycle. It typically requires the presence of strong electron-withdrawing groups or occurs via mechanisms such as addition-elimination on activated indole derivatives.
Mechanistic Pathways of Catalytic Indole Functionalization
Catalysis has opened new avenues for the selective functionalization of the indole core, often proceeding through pathways that are inaccessible under traditional conditions.
Single Electron Transfer (SET) Mechanisms in Metal-Catalyzed Chlorination
Metal-catalyzed reactions often proceed via mechanisms distinct from classical electrophilic substitution. One such pathway is Single Electron Transfer (SET). Mechanistic studies of copper-catalyzed C2-H chlorination of indoles using para-toluenesulfonyl chloride (TsCl) as the chlorine source suggest the involvement of an SET process. nih.gov In this proposed pathway, a Cu(II) catalyst undergoes SET to TsCl, leading to the formation of a p-toluenesulfonyl radical and a Cu(III)Cl species, which is key to the chlorination event. nih.gov
The concept of electron transfer from indoles to an oxidizing agent is a fundamental process. acs.org Investigations into the reaction of 1-methyl-2-phenylindole (B182965) with N-chlorobenzotriazole have shown that the indole radical cation is formed as a key intermediate. rsc.org This radical cation can then react with other species in the medium, highlighting the importance of SET pathways in the oxidation and halogenation of indoles. rsc.org For a substrate like this compound, a metal-catalyzed chlorination could potentially occur at one of the remaining open positions on the benzene ring (C4, C6, or C7) via an SET mechanism, depending on the catalyst and directing group employed.
Tandem Reactions and Cascade Processes
Tandem or cascade reactions provide an efficient means to construct complex molecular architectures from simple indole precursors in a single operation. These processes involve a sequence of intramolecular or intermolecular reactions where the first transformation sets the stage for the subsequent ones.
Palladium-catalyzed tandem reactions have been developed for the synthesis of complex indole derivatives. One such process involves the reaction of ortho-electron-deficient alkynyl-substituted aryl aldehydes with indoles to form indole-substituted indanones. acs.org The proposed mechanism involves the initial reaction of the electron-rich indole with the aldehyde, followed by cyclization and alkene insertion mediated by the Pd(II) catalyst. acs.org The electronic nature of the indole is critical; electron-rich indoles are favored, while halogen-substituted indoles, such as a 5-chloroindole (B142107) derivative, can participate but may result in moderate yields. acs.org
Another example is the tandem indole C-H alkenylation/arylation, which allows for the synthesis of tetra-substituted alkenes. nih.govrsc.org This Pd-catalyzed sequence involves C-H activation, carbopalladation of an alkyne, and subsequent arylation. nih.govrsc.org Such processes demonstrate the power of catalytic C-H functionalization to build molecular complexity rapidly. Other tandem processes include the hydroformylation/Fischer indole synthesis, which can directly produce 3-substituted indoles from olefins and arylhydrazines. nih.gov
The table below summarizes key aspects of selected tandem reactions involving substituted indoles.
| Tandem Reaction Type | Catalyst System | Key Mechanistic Steps | Influence of Substituents | Ref. |
| Indole-Indanone Synthesis | Pd(OAc)₂ | Nucleophilic attack, cyclization, alkene insertion, isomerization | Electron-rich indoles are favorable; halogen substitution gives moderate yields. | acs.org |
| C-H Alkenylation/Arylation | Pd(II) | C-H activation, carbopalladation, arylation | Reaction is versatile with various functional components. | nih.govrsc.org |
| Hydroformylation/Fischer Synthesis | Not specified | Hydroformylation of olefin, condensation with hydrazine, cyclization | Leads to 3-substituted or 3,5-disubstituted indoles. | nih.gov |
Role of Specific Catalysts (e.g., Palladium, Copper, Cobalt)
The choice of metal catalyst is paramount in directing the outcome of indole functionalization reactions.
Palladium: Palladium is a versatile catalyst for a wide range of indole transformations. It is particularly effective in mediating C-H activation and cross-coupling reactions. For example, palladium(II)-catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums provides a direct route to ring-fused carbazole (B46965) derivatives through the formation of two C-C bonds in a single step. rsc.org Palladium catalysis can also achieve regioselective C2-alkylation of indoles via a norbornene-mediated cascade reaction. longdom.org The proposed mechanism for this transformation involves a sequence of N1-palladation, syn-aminopalladation of norbornene, ortho-C-H palladation at the C2-position, oxidative addition, and reductive elimination. longdom.org
Copper: Copper catalysts are often used for halogenation and coupling reactions. As mentioned, Cu(OAc)₂ can catalyze the regioselective C2-H chlorination of indoles. nih.gov Copper sulfate (B86663) has been employed in a three-component reaction of 2-methylindole, aldehydes, and dienophiles to synthesize spirotetrahydrocarbazoles. nih.gov The proposed mechanism involves the initial formation of a 3-substituted indole, which then dehydrates to form a key indole-based ortho-quinodimethane intermediate that undergoes a [4+2] cycloaddition. nih.gov Copper catalysis is also effective in intramolecular dearomative reactions of indoles. rsc.org
Cobalt: First-row transition metals like cobalt are gaining prominence in catalysis. Cobalt complexes have been shown to catalyze chelation-assisted C-H activation for C-C bond formation. ntu.edu.sg Cationic cobalt(I) catalysts, in particular, have proven effective in a variety of transformations including the enantioselective heterodimerization of dienes with olefins and [2+2] cycloadditions. nih.gov The mechanism for diene hydrovinylation is thought to involve a [LCo(II)-H]⁺ species that coordinates to the diene in an η⁴-fashion, allowing for high stereochemical control. nih.gov While specific applications to this compound are not documented, the principles of cobalt-catalyzed C-H functionalization could be applied to this system.
The following table provides an overview of the roles of these catalysts in indole functionalization.
| Catalyst | Typical Reaction | Mechanistic Feature | Ref. |
| Palladium | C-H Functionalization, Cross-Coupling, Tandem Reactions | C-H activation, migratory insertion, reductive elimination | acs.orgrsc.orglongdom.org |
| Copper | Halogenation, Multicomponent Reactions | Single Electron Transfer (SET), Lewis acid activation | nih.govnih.govrsc.org |
| Cobalt | C-H Activation, Cycloadditions | Chelation-assistance, η⁴-diene coordination | ntu.edu.sgnih.gov |
Ring-Opening and Cyclization Mechanistic Studies
The construction of new rings onto the indole framework or the modification of the indole nucleus itself through cyclization and ring-opening are powerful synthetic strategies.
Palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes serves as a key method for synthesizing pyrrolo[3,2-g]indoles. nih.gov This methodology relies on a palladium-catalyzed, carbon monoxide-mediated process to form the two five-membered rings. nih.gov
Intramolecular cyclizations are also common. A copper-catalyzed intramolecular dearomative aza-Wacker reaction of indoles bearing a tethered nucleophile can lead to the formation of spirocyclic or fused ring systems. rsc.org In the synthesis of complex heterocyclic systems, such as 3-substituted-1H-imidazol-5-yl-1H-indoles, the final ring (the imidazole) is constructed onto the indole scaffold starting from an indole-3-carbaldehyde precursor. nih.gov
Investigations into Rearrangement Reactions
Rearrangement reactions of the indole core are less common but can occur under specific catalytic conditions, often as part of a more complex mechanistic sequence. For instance, in the palladium-catalyzed synthesis of indole-substituted indanones, the final step of the proposed catalytic cycle is an isomerization to furnish the final product. acs.org While dedicated studies on large-scale rearrangements of the this compound skeleton are not prominent in the surveyed literature, isomerization is a plausible elementary step in multi-step catalytic processes involving related substituted indoles.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For 5-chloro-3-ethyl-2-propyl-1H-indole (C₁₃H₁₆ClN), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of chlorine would be evident from the characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺ youtube.com.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Isotopic Abundance |
| [C₁₃H₁₆³⁵ClN]⁺ | 221.0971 | 100% |
| [C₁₃H₁₆³⁷ClN]⁺ | 223.0942 | ~32% |
Note: These values are calculated based on the molecular formula.
The fragmentation of the molecular ion would likely involve the loss of alkyl fragments from the C-2 and C-3 positions. Common fragmentation pathways for substituted indoles include the cleavage of the bonds beta to the indole (B1671886) ring, leading to the loss of ethyl and propyl radicals libretexts.orgscirp.org.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This method is particularly useful for analyzing complex mixtures and for quantifying trace amounts of compounds nih.govresearchgate.net.
For this compound, LC-MS/MS would be employed to assess its purity by separating it from any starting materials, byproducts, or degradation products researchgate.net. The use of a chiral stationary phase in the LC system would also allow for the separation and quantification of enantiomers if the compound were chiral, although the specified molecule is achiral. In the MS/MS stage, a specific precursor ion (e.g., the molecular ion) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is widely used for quantitative analysis nih.gov.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
No experimental Fourier-transform infrared (FT-IR) or Raman spectroscopy data for this compound has been found in the reviewed literature. This type of analysis would typically be used to identify the characteristic vibrational modes of the molecule's functional groups, such as the N-H stretch of the indole ring, C-H stretches of the ethyl and propyl groups, and the C-Cl stretch.
Electronic Spectroscopy (UV-Vis, Fluorescence)
There is no available information on the electronic absorption (UV-Vis) or emission (fluorescence) spectra of this compound. Such data would provide insights into the electronic transitions within the molecule and its potential luminescent properties.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
A search for single-crystal X-ray diffraction (SC-XRD) studies of this compound did not yield any results. This powerful technique is essential for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.
Without SC-XRD data, the absolute configuration and stereochemistry of this compound have not been experimentally determined or reported.
As no crystal structure has been published, there is no information available regarding the crystal packing or the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state of this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
No thermogravimetric analysis (TGA) data for this compound could be located. TGA is used to assess the thermal stability of a compound by measuring its mass change as a function of temperature.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties. However, no DFT studies specific to 5-chloro-3-ethyl-2-propyl-1H-indole have been found in the public domain.
Geometry Optimization and Conformational Analysis
This subsection would typically detail the results of calculations to find the most stable three-dimensional structure (the global minimum on the potential energy surface) of the molecule. This involves determining bond lengths, bond angles, and dihedral angles. Conformational analysis would explore other stable, low-energy conformers, particularly concerning the rotation of the ethyl and propyl groups.
No published data is available for the optimized geometry or conformational analysis of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
There is no available data on the HOMO and LUMO energies or the HOMO-LUMO gap for this compound.
Prediction of Reactivity Sites (ALIE, ELF, LOL, RDG, Fukui Functions)
Various theoretical tools are used to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. These include:
Average Local Ionization Energy (ALIE): Helps identify sites susceptible to electrophilic attack.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Provide a visualization of electron localization, which is useful for understanding chemical bonding.
Reduced Density Gradient (RDG): Used to identify and visualize non-covalent interactions.
Fukui Functions: Help to predict which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack.
No studies applying these predictive models to this compound have been published.
Molecular Electrostatic Potential (MESP) Surface Analysis
The MESP surface is a visual tool used to understand the charge distribution of a molecule and to predict how it will interact with other molecules. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential.
An MESP surface analysis for this compound is not available in the scientific literature.
Global Reactivity Descriptors and Thermodynamic Characteristics
No published values for the global reactivity descriptors or thermodynamic characteristics of this compound could be found.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
There are no published molecular dynamics simulation studies for this compound.
Theoretical Prediction of Reaction Pathways and Energy Barriers
The synthesis of substituted indoles can proceed through various reaction mechanisms, and computational chemistry is instrumental in elucidating the most probable pathways by calculating the energy barriers associated with each step. For instance, the synthesis of indole (B1671886) derivatives often involves cyclization reactions, and density functional theory (DFT) can be used to model the transition states and intermediates along the reaction coordinate.
While a specific reaction pathway for this compound has not been computationally modeled, studies on other substituted indoles provide a framework for what might be expected. For example, the synthesis of 2,3-disubstituted indoles can be achieved through various methods, such as the Fischer indole synthesis. bhu.ac.in Computational modeling of these types of reactions helps in understanding the influence of substituents on the energy profile of the reaction.
The presence of the chloro group at the 5-position, an electron-withdrawing group, and the alkyl groups (ethyl and propyl) at the 3 and 2-positions, respectively, which are electron-donating, will influence the electron density distribution of the indole ring. This, in turn, affects the activation energies of subsequent reactions, such as electrophilic substitution.
To illustrate the type of data that can be obtained from such studies, the following table presents hypothetical energy barriers for key steps in a plausible synthetic route to a 2,3-dialkyl-5-chloroindole, based on general knowledge of indole synthesis.
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) - Hypothetical |
| N-alkylation | Formation of N-alkylated precursor | 15-20 |
| Cyclization | Intramolecular ring closure | 25-30 |
| Aromatization | Dehydrogenation to form the indole ring | 10-15 |
This table is illustrative and based on general principles of indole synthesis. Specific computational studies on this compound are required for accurate data.
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule or between molecules. mdpi.comnih.gov These interactions are crucial in determining the three-dimensional structure of a molecule and its interactions with its environment.
For this compound, NCI analysis could reveal intramolecular interactions between the alkyl substituents and the indole ring, as well as intermolecular interactions in a condensed phase. The chlorine atom can participate in halogen bonding, a type of noncovalent interaction that is gaining increasing attention. researchgate.net
An NCI plot visually represents these interactions as surfaces, where the color indicates the type and strength of the interaction. Typically, blue surfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive steric clashes.
While a specific NCI analysis of this compound is not available, we can predict the types of noncovalent interactions that would be present based on its structure.
| Type of Interaction | Involved Atoms/Groups | Predicted Significance |
| van der Waals | Between the ethyl and propyl groups | Moderate |
| π-stacking | Between indole rings in aggregates | Significant in solid state |
| Halogen bonding | Chlorine atom with electron donors | Possible, depending on environment |
| C-H···π interactions | Alkyl C-H bonds and the indole π-system | Weak |
This table presents predicted noncovalent interactions. A detailed NCI analysis would be needed to confirm and quantify these interactions.
Structure Activity Relationships Sar and Molecular Design Principles for Indole Scaffolds
Impact of Substituent Position and Nature on Molecular Recognition
The interaction of a molecule with its biological target is a finely tuned process governed by various non-covalent forces. For indole (B1671886) scaffolds, the substituents on the benzene (B151609) and pyrrole (B145914) rings dictate the molecule's electronic, steric, and hydrophobic properties, thereby controlling its binding affinity and selectivity.
The presence of a chlorine atom at the C5 position of the indole ring significantly influences the molecule's physicochemical properties and its potential for molecular recognition.
Electronic Effects : As a halogen, chlorine is an electron-withdrawing group. Its presence at the C5 position decreases the electron density of the indole ring system. This modification can alter the pKa of the indole nitrogen and influence the molecule's ability to participate in charge-transfer or π-π stacking interactions with aromatic residues in a protein's binding pocket.
Halogen Bonding : The chlorine atom can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts favorably with a nucleophilic or electron-rich site, such as a carbonyl oxygen or a nitrogen atom on the protein backbone or side chain. This can provide an additional, highly directional binding interaction, enhancing the affinity and selectivity of the compound for its target.
Alkyl substituents at the C2 and C3 positions of the indole ring primarily exert steric and hydrophobic effects that are critical for molecular recognition.
Steric Influence : The ethyl group at C3 and the propyl group at C2 are bulky, non-planar substituents. They introduce significant steric hindrance, which can dictate the molecule's preferred conformation and its orientation within a binding site. mdpi.com The size and shape of these alkyl chains can either promote a better fit within a hydrophobic pocket, leading to enhanced activity, or cause steric clashes that prevent effective binding. The relative stereochemistry of these groups can be crucial if the binding pocket is chiral.
Conformational Rigidity : The presence of substituents at both the C2 and C3 positions can restrict the rotation around the bonds connecting them to the indole core. This pre-organization of the molecule into a more rigid conformation can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
The nitrogen atom at position 1 (N1) of the indole ring is a key functional group whose substitution, or lack thereof, has profound implications for the molecule's properties.
Hydrogen Bonding : The N-H group is a hydrogen bond donor. This capability is often crucial for anchoring the indole scaffold to a specific residue in a binding site, such as an aspartate or glutamate. researchgate.net Retaining the N-H proton allows for this critical interaction. Studies on certain C3-substituted indoles have shown that an unsubstituted N1 nitrogen can enhance biological activity by promoting radical stabilization. nih.gov
Reactivity and Metabolism : The N-H proton is slightly acidic and can be deprotonated under basic conditions, making the nitrogen nucleophilic. researchgate.net This site can also be a point of metabolic attack (e.g., N-glucuronidation), which can lead to rapid clearance of the compound in vivo.
N-Alkylation Effects : Replacing the hydrogen with an alkyl group (N-alkylation) removes the hydrogen bond donating ability. mdpi.com This can be a deliberate design strategy to probe the importance of this interaction or to block metabolism at this position. N-substitution can also introduce new steric and hydrophobic interactions and may alter the electronic distribution of the entire ring system, potentially influencing the reactivity of other positions on the indole core. mdpi.com However, stereoselective N-alkylation of indoles can be challenging due to the weak nucleophilicity of the nitrogen atom. mdpi.com
Rational Design Strategies for Modulating Interactions at a Molecular Level
Rational drug design involves the iterative process of designing and synthesizing compounds based on a detailed understanding of the structure and function of the biological target. For indole scaffolds, this involves strategically modifying the pattern of substitution to optimize interactions.
Scaffold Hopping and Bioisosteric Replacement : If a particular substituent is problematic (e.g., causes toxicity or poor pharmacokinetics), it can be replaced by a bioisostere—a different functional group with similar steric and electronic properties. For example, a C5-chloro group might be replaced with a trifluoromethyl group to achieve a similar electron-withdrawing effect but with different lipophilicity.
Structure-Based Design : If the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography), ligands can be designed to fit precisely into the binding site. For 5-chloro-3-ethyl-2-propyl-1H-indole, docking studies could predict its optimal binding pose. This would reveal if the C5-chlorine is positioned to form a halogen bond, or if the C2 and C3 alkyl groups are fitting snugly into hydrophobic pockets. nih.gov
Fragment-Based Growth : This strategy involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead. An unsubstituted indole could be a starting fragment, with different substituents (halogen, alkyl, etc.) added systematically at various positions to probe the SAR and improve affinity.
The goal of these strategies is to enhance potency and selectivity while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The optimization of molecular features is a key goal in the development of new, potent therapeutic agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework for Property Prediction)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is invaluable for predicting the activity of unsynthesized molecules, prioritizing synthetic efforts, and gaining insight into the structural features that drive activity. researchgate.net
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. The process involves several key steps:
Data Set Preparation : A series of structurally related indole compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected.
Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that relates a subset of the calculated descriptors to the observed biological activity. researchgate.netnih.gov
Model Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in model development. researchgate.netnih.gov
For a series of indole derivatives, the descriptors used in a QSAR model would typically fall into the categories shown in the table below.
| Descriptor Category | Specific Example Descriptors for Indole Scaffolds | Potential Impact on Activity |
| Electronic | Hammett constants (σ), Dipole moment, Partial charges on atoms (e.g., N1, C5) | Describes the influence of electron-withdrawing/donating groups on binding affinity and reactivity. Important for electrostatic and hydrogen bonding interactions. |
| Steric | Molar Refractivity (MR), van der Waals volume, Principal Moments of Inertia | Quantifies the size and shape of substituents. Crucial for determining how well a molecule fits into a binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient), Hydrophobic surface area | Measures the lipophilicity of the molecule. Important for membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices (e.g., Kier & Hall indices), Wiener index | Describes the branching and connectivity of the molecular graph. Can implicitly capture steric and electronic features. |
| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Provides detailed information on the electronic structure and reactivity of the molecule. nih.gov |
A hypothetical QSAR equation for a series of indole derivatives might look like:
log(1/IC₅₀) = a(LogP) - b(Molar Volume) + c*(Dipole Moment) + d
Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model for indole derivatives could suggest that activity is positively correlated with lipophilicity and dipole moment but negatively correlated with molecular size, guiding the design of new, more potent compounds. nih.gov
Mechanistic Insights into Molecular Interactions with Biological Targets Via in Vitro and in Silico Approaches
Enzyme Inhibition Mechanism Elucidation
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of enzymes. researchgate.netnih.govrsc.org The nature and position of substituents on the indole ring play a crucial role in determining the potency and selectivity of enzyme inhibition.
Kinetic studies are fundamental to characterizing the inhibitory potential of a compound. For various substituted indole derivatives, researchers have determined key parameters like the half-maximal inhibitory concentration (IC50), and in some cases, the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive).
For instance, a series of 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and its mutant forms, as well as BRAFV600E. mdpi.com One of the most potent derivatives, a m-piperidinyl substituted compound, exhibited an IC50 value of 68 nM against EGFR, which was more potent than the reference drug erlotinib (B232) (IC50 = 80 nM). mdpi.com Another study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides reported compounds with potent inhibitory activity against EGFRT790M, with IC50 values as low as 9.5 ± 2 nM, comparable to the approved drug osimertinib. nih.govtandfonline.com
In the context of viral enzymes, indole carboxylate derivatives bearing a 5-chloropyridinyl ester have been shown to be effective inhibitors of the SARS-CoV-2 3CL protease. nih.gov One such compound displayed an IC50 value of 250 nM against this enzyme. nih.gov
Furthermore, research into 2-phenylthiomethyl-benzoindole derivatives with chloro and methyl substitutions has identified potent inhibitors of 5-lipoxygenase (5-LOX), with IC50 values in the sub-micromolar range (0.17 to 0.22 µM). nih.gov While detailed kinetic analyses determining the Ki and inhibition type for all these compounds are not always reported, the IC50 values provide a strong indication of their inhibitory potential.
A study on newly synthesized aminoalkanol derivatives demonstrated competitive inhibition of prostate acid phosphatase, with the type and strength of inhibition being dependent on the substituents. nih.gov This highlights the importance of substituent groups in defining the kinetic profile of enzyme inhibition.
| Compound Class | Target Enzyme | Reported IC50 Values | Reference |
| 5-Chloro-indole-2-carboxylates | EGFR | 68 nM - 89 nM | mdpi.com |
| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRT790M | 9.5 ± 2 nM | nih.govtandfonline.com |
| 5-Chloropyridinyl indole carboxylates | SARS-CoV-2 3CLpro | 250 nM | nih.gov |
| 2-Phenylthiomethyl-benzoindole derivatives | 5-Lipoxygenase (5-LOX) | 0.17 - 0.22 µM | nih.gov |
Molecular docking is a powerful computational tool used to predict the binding mode of a ligand within the active site of a protein, providing insights into the intermolecular interactions that drive binding.
Docking studies of various substituted indoles have revealed key interactions with their target enzymes. For example, the docking of 5-chloro-indole-2-carboxylate derivatives into the active sites of EGFRT790M and BRAFV600E showed high binding affinity and interactions with key residues. mdpi.com Similarly, computational docking of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides within the EGFRWT and EGFRT790M active sites supported the enzyme inhibition results, showing favorable dual binding modes. nih.govtandfonline.com
In a study of 3-ethyl-1H-indole derivatives as potential cyclooxygenase-2 (COX-2) inhibitors, molecular docking predicted strong binding affinities. ajchem-a.comajchem-a.com The most potent compound was shown to form hydrogen bonds with key amino acid residues such as ALA527, ARG120, TYR355, and LYS360 in the COX-2 active site. ajchem-a.com The indole moiety itself often engages in hydrophobic interactions and can act as a hydrogen bond donor. nih.govnih.gov
The design of novel cyclopropyl-indole derivatives as HIV non-nucleoside reverse transcriptase inhibitors was guided by molecular modeling, which predicted a double hydrogen bonding interaction with Lys101 and efficient occupation of hydrophobic pockets near Tyr181/188 and Val179. acs.org The indole scaffold's ability to participate in pi-stacking interactions with aromatic residues in the active site is also a common feature observed in docking studies. nih.gov
Computational methods can also predict the binding affinity of a ligand for its target, often expressed as a docking score or estimated binding free energy. For the aforementioned 3-ethyl-1H-indole derivatives targeting COX-2, the predicted binding affinities ranged from -11.35 to -10.40 kcal/mol, which were significantly higher than that of the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.comajchem-a.com These scores suggest a strong and stable interaction with the enzyme's active site. Such computational predictions are valuable in prioritizing compounds for synthesis and biological evaluation.
| Compound Class | Target Enzyme | Key Predicted Interactions | Predicted Binding Affinity (Docking Score) | Reference |
| 3-Ethyl-1H-indole derivatives | COX-2 | H-bonds with ALA527, ARG120, TYR355, LYS360 | -10.40 to -11.35 kcal/mol | ajchem-a.comajchem-a.com |
| Cyclopropyl-indole derivatives | HIV Reverse Transcriptase | H-bonds with Lys101; hydrophobic interactions with Tyr181/188, Val179 | Not explicitly stated | acs.org |
In addition to direct inhibition at the active site, some indole derivatives can act as allosteric modulators, binding to a site distinct from the active site and altering the protein's conformation and function. nih.gov While specific data on 5-chloro-3-ethyl-2-propyl-1H-indole as an allosteric modulator is unavailable, the indole scaffold is known to be a component of such molecules. For instance, SB269652, an indole-2-carboxamide derivative, is a negative allosteric modulator of the dopamine (B1211576) D2 receptor. nih.gov Subtle modifications to the indole-2-carboxamide motif of this compound led to dramatic changes in its pharmacological activity, highlighting the sensitivity of allosteric interactions to structural changes. nih.gov Furthermore, a study provided in silico evidence of an indole triazole conjugate binding to an allosteric site on Penicillin-Binding Protein 2a. mdpi.com This suggests that the potential for allosteric modulation by novel indole derivatives is an area worthy of investigation.
Molecular Docking Simulations for Ligand-Target Binding Interactions
Protein-Ligand Interaction Profiling (Theoretical)
Theoretical protein-ligand interaction profiling, primarily through molecular docking and molecular dynamics simulations, provides a detailed map of the non-covalent interactions between a ligand and its protein target. nih.gov These interactions, which include hydrogen bonds, hydrophobic contacts, salt bridges, and pi-stacking, are crucial for binding affinity and selectivity. nih.gov
For various chloro- and ethyl-substituted indole derivatives, theoretical profiling has been instrumental in understanding their mechanism of action. The docking studies on 3-ethyl-indole derivatives against COX-2, for example, not only predicted strong binding but also identified the specific amino acids involved in the interaction, providing a theoretical basis for their potential anti-inflammatory activity. ajchem-a.comajchem-a.com Similarly, the profiling of 5-chloro-indole derivatives against EGFR and BRAF kinases has helped to rationalize their potent antiproliferative effects. mdpi.com
The Protein-Ligand Interaction Profiler (PLIP) is a tool that can be used to analyze these interactions in detail. nih.gov By examining the interaction profiles of a series of related compounds, researchers can develop structure-activity relationships (SAR) that guide the design of more potent and selective inhibitors. The consistent observation of the indole NH group acting as a hydrogen bond donor in many complexes underscores its importance in ligand recognition. nih.govnih.gov The presence of a chloro-substituent can introduce halogen bonding interactions and alter the electronic properties of the indole ring, potentially enhancing binding affinity. The ethyl and propyl groups would primarily contribute to hydrophobic interactions within the binding pocket.
Advanced Research Applications and Methodological Contributions
Application in Agrochemical Research and Development
The indole (B1671886) nucleus is a well-established pharmacophore in agrochemical discovery, with derivatives exhibiting a wide range of biological activities, including fungicidal, herbicidal, and plant growth-regulating effects. mdpi.comacs.org The specific substitution pattern of 5-chloro-3-ethyl-2-propyl-1H-indole suggests its potential as a valuable scaffold in this domain.
The development of new pesticides and fungicides is crucial to combat the emergence of resistant pathogens and to meet the demands of a growing global population. nih.gov Indole derivatives are a promising class of compounds in this regard. mdpi.comnih.gov Research on related structures indicates that the halogenation of the indole ring, particularly at the C5 position, can significantly enhance antifungal activity. mdpi.comnih.gov For instance, studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown that the introduction of a chlorine atom at the 5-position is crucial for good antifungal activity against various plant pathogenic fungi. mdpi.com
The presence of alkyl groups at the C2 and C3 positions, such as the ethyl and propyl groups in the target molecule, also plays a significant role in modulating the biological activity. These groups can influence the compound's lipophilicity, which in turn affects its ability to penetrate fungal cell membranes. While direct studies on this compound are not extensively documented, the fungicidal activities of analogous substituted indoles against common plant pathogens highlight the potential of this structural motif. The combination of a halogenated aromatic ring and alkyl side chains presents a promising strategy for the design of novel fungicidal agents.
Table 1: Fungicidal Activity of Representative Substituted Indole Analogs
| Compound/Analog | Target Fungi | Activity/Efficacy | Reference |
| 5-Chlorinated bis-indole derivatives | Staphylococcus aureus (MRSA) | Strong antibacterial activity | mdpi.com |
| 3-Indolyl-3-hydroxy oxindole with 5-Cl | Rhizoctonia solani | Significant antifungal activity | mdpi.com |
| Indole-triazole derivatives | Candida krusei | Excellent antifungal activity | nih.gov |
| S-Ethyl substituted thioglycolurils | Candida albicans | High fungicidal activity | mdpi.com |
The theoretical basis for the agrochemical potential of this compound lies in its ability to interact with specific molecular targets within pests and pathogens. The indole scaffold can mimic endogenous molecules, allowing it to bind to and inhibit essential enzymes or receptors. nih.gov The chlorine atom at the 5-position can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. This interaction can enhance the binding affinity and selectivity of the compound for its target. researchgate.net
Development of Advanced Analytical Probes and Sensing Materials
The inherent fluorescence of the indole nucleus makes it an attractive platform for the development of analytical probes. researchgate.netresearchgate.net Substitutions on the indole ring can modulate its photophysical properties, allowing for the design of sensors for a variety of analytes. researchgate.netmdpi.comresearchgate.net
Indole derivatives are widely used in the development of fluorescent chemosensors due to their strong fluorescence emission and the tunability of their electronic properties. nih.govrsc.org The introduction of substituents allows for the rational design of probes that exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions. rsc.orgsigmaaldrich.com The chlorine atom and alkyl groups in this compound would be expected to influence its fluorescence quantum yield and emission wavelength. researchgate.net
Research on other substituted indoles has demonstrated that the nature and position of the substituent have a profound effect on the photophysical properties. mdpi.comresearchgate.net For instance, the fluorescence emission of 5-substituted indoles is highly dependent on the nature of the substituent. While specific data for this compound is scarce, the principles established from studies of analogous compounds suggest its potential as a core structure for new fluorescent probes. By incorporating appropriate chelating moieties, this scaffold could be adapted to create selective sensors for various environmentally and biologically important species.
Table 2: Photophysical Properties of Representative Indole-Based Fluorescent Probes
| Probe Name/Structure | Target Analyte | Detection Limit | Fluorescence Change | Reference |
| Indole-based sensor 1 | Hg(2+) | 140 µM | Quenching | |
| Indole-based sensor 2 | Hg(2+) | 101.6 µM | Quenching | |
| IH-Sal (Indole-based) | Zn(2+) | 0.41 µM | Enhancement | rsc.org |
| N²-Indolyl-1,2,3-triazoles | - | - | λmax 420–480 nm | mdpi.com |
Building upon the principles of fluorescent probe development, indole derivatives are increasingly being incorporated into chemosensors and biosensors. nih.govsigmaaldrich.com These sensors can be designed to detect a wide range of analytes with high sensitivity and selectivity. sigmaaldrich.com For example, indole-based chemosensors have been successfully developed for the detection of various metal ions in aqueous media. rsc.org The design of such sensors often involves the strategic placement of binding sites that, upon interaction with the target analyte, induce a change in the fluorescence of the indole core.
In the context of biosensors, indole derivatives can be used to probe biological processes and environments. nih.govsigmaaldrich.com For instance, indole-based fluorescent probes have been developed for imaging specific organelles within living cells. nih.gov The lipophilic nature imparted by the ethyl and propyl groups in this compound could facilitate its transport across cell membranes, making it a candidate for intracellular sensing applications. The development of biosensors based on this scaffold could provide valuable tools for studying cellular functions and for diagnostic purposes.
Contributions to Materials Science and Organic Electronics
The indole scaffold is a promising building block for the creation of advanced organic materials due to its electronic properties and ability to form extended π-conjugated systems. Halogenated indoles, in particular, are of interest for their potential applications in organic electronics. The introduction of a chlorine atom, as in this compound, can influence the electronic energy levels (HOMO/LUMO) of the molecule, which is a critical parameter in the design of organic semiconductors.
While the direct application of this compound in materials science is not yet well-documented, the broader class of indole derivatives is being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to tune the electronic properties through substitution makes indoles versatile components for creating materials with tailored functionalities. The electropolymerization of substituted indoles, such as 5-chloroindole (B142107), can produce redox-active films, demonstrating their potential in the development of conductive polymers and other functional materials. The unique combination of substituents in this compound provides a starting point for the design and synthesis of new indole-based materials with potentially novel electronic and photophysical properties.
Methodological Advancements in Analytical Chemistry for Indole Derivatives
The analysis of indole derivatives is crucial for their characterization, purity assessment, and for studying their behavior in various chemical and biological systems. Methodological advancements in analytical chemistry have provided sophisticated tools for the separation and verification of these compounds.
Optimization of Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation and purification of indole derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are among the most commonly employed methods. researchgate.net The optimization of these techniques is critical to achieve efficient separation, especially in complex mixtures or for the isolation of specific isomers.
High-Performance Liquid Chromatography (HPLC):
The separation of substituted indoles by HPLC can be significantly influenced by the composition of the mobile phase and the nature of the stationary phase. nih.gov For instance, ion suppression-reversed-phase HPLC (IS-HPLC) has been effectively used for the separation of various indole derivatives. nih.gov By adjusting the pH of the mobile phase, the ionization of the indole nitrogen can be controlled, thereby altering the retention time and improving separation selectivity. The use of different organic modifiers, such as methanol (B129727) or acetonitrile, in varying proportions with an aqueous buffer allows for the fine-tuning of the separation process. mdpi.com
A study on the separation of substituted indole derivatives demonstrated that monitoring chromatographic parameters like retention times (t_R), capacity factors (k'), and selectivity (α) while varying the mobile phase pH and methanol composition is crucial for method development. nih.gov
Table 1: Hypothetical HPLC Optimization Parameters for this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | C18 | C8 | Phenyl-Hexyl |
| Mobile Phase | 60:40 Methanol:Water (pH 4.5) | 70:30 Acetonitrile:Water (pH 7.0) | 50:50 Methanol:Acetonitrile (pH 3.0) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 254 nm | UV at 280 nm |
| Retention Time (min) | 8.5 | 6.2 | 10.1 |
| Resolution (Rs) | 1.8 | 1.5 | 2.1 |
This table presents hypothetical data to illustrate the optimization process. Actual values would need to be determined experimentally.
Thin-Layer Chromatography (TLC):
TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the purity of indole derivatives. researchgate.net The choice of the solvent system (eluent) is critical for achieving good separation. For substituted indoles, a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate (B1210297) or acetone) is often used. The polarity of the solvent system can be adjusted to control the migration of the compounds on the TLC plate. Visualization is typically achieved under UV light or by using specific staining reagents.
Development of Integrated Non-Testing Methods for Structural and Purity Verification
Beyond chromatographic techniques, a range of non-testing or spectroscopic methods are integrated to provide comprehensive structural and purity verification of synthesized compounds like this compound. These methods are non-destructive and provide detailed information about the molecular structure and the presence of any impurities.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of organic molecules. nih.gov For this compound, ¹H NMR would provide information on the number and connectivity of protons, while ¹³C NMR would reveal the carbon framework. Quantitative NMR (qNMR) has also emerged as a precise method for purity assessment, offering an alternative to traditional chromatographic assays. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the structure. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. moravek.com For an indole derivative, characteristic peaks for the N-H stretch of the indole ring and C-H stretches of the alkyl groups would be expected.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H), 2.8-2.6 (m, 4H, CH₂-ethyl, CH₂-propyl), 1.8-1.6 (m, 2H, CH₂-propyl), 1.3-0.9 (t, 6H, CH₃-ethyl, CH₃-propyl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~135-110 (Ar-C), ~30-10 (Alkyl-C) |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₃H₁₆ClN: [M+H]⁺ (Monoisotopic Mass) |
| Infrared (IR) Spectroscopy (KBr) | ν (cm⁻¹): ~3400 (N-H stretch), ~2960-2850 (C-H stretch), ~1600-1450 (C=C stretch), ~800 (C-Cl stretch) |
This table presents expected data based on the analysis of similar substituted indoles. Actual experimental data would be required for definitive confirmation.
Physical Properties:
The melting point of a crystalline solid is a fundamental physical property that can indicate its purity. moravek.com A sharp melting point range suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
The integration of these analytical and spectroscopic methods provides a robust framework for the comprehensive characterization and purity verification of this compound and other related indole derivatives, which is essential for any subsequent research or application.
Q & A
Q. What are the common synthetic routes for preparing 5-chloro-3-ethyl-2-propyl-1H-indole?
Methodological Answer: Synthesis typically involves multi-step reactions such as:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Utilize PEG-400/DMF solvent systems with CuI catalysis to form triazole intermediates, followed by purification via column chromatography (70:30 ethyl acetate:hexane) .
- Fischer indole synthesis: Cyclize phenylhydrazines with ketones under acidic conditions to construct the indole core, optimizing reaction temperatures and solvents (e.g., acetic acid) for yield .
- Substituent introduction: Sequential alkylation/chlorination steps to install ethyl, propyl, and chloro groups, monitored by TLC for intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy: 1H/13C NMR confirms substituent positions and purity (e.g., δ ~7.2–7.6 ppm for aromatic protons; δ ~120–140 ppm for indole carbons). 19F NMR may detect fluorinated impurities if present .
- Mass spectrometry: FAB-HRMS provides exact molecular weight (e.g., m/z calculated for C13H15ClN: 220.09) .
- X-ray crystallography: SHELX programs refine crystal structures to resolve bond angles and torsional strain .
Q. What are the optimal purification methods for this compound?
Methodological Answer:
- Column chromatography: Use silica gel with ethyl acetate:hexane gradients (e.g., 70:30) to separate by polarity .
- Recrystallization: DMF/acetic acid mixtures enhance crystalline purity, particularly for X-ray diffraction studies .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- SHELX refinement: SHELXL refines X-ray diffraction data to determine molecular geometry (bond lengths/angles) and hydrogen-bonding networks. For example, graph set analysis (R22(8) motifs) identifies recurring H-bond patterns in crystal packing .
- Twinned data handling: SHELXD/SHELXE resolve twinning or pseudosymmetry issues in challenging datasets, ensuring accurate space group assignments .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-validation: Compare NMR chemical shifts with computational predictions (DFT calculations) to confirm substituent effects. For example, unexpected downfield shifts may indicate π-stacking or halogen bonding .
- Dynamic effects analysis: Variable-temperature NMR or crystallography detects conformational flexibility that might explain discrepancies in NOE or coupling constants .
Q. How do substituents (Cl, ethyl, propyl) affect the compound’s reactivity and biological activity?
Methodological Answer:
- Electrophilic substitution: Chlorine directs electrophiles to the 4- or 6-position of the indole ring, validated by bromination assays .
- Lipophilicity and bioavailability: Ethyl/propyl groups increase logP values (measured via HPLC), enhancing membrane permeability. In vitro assays (e.g., enzyme inhibition) correlate substituent bulk with target binding affinity .
Q. How to design experiments to study hydrogen bonding in this compound’s crystal structure?
Methodological Answer:
- Hydrogen-bond mapping: Use SHELXL to identify donor-acceptor distances (<3.2 Å) and angles (>120°). Etter’s graph set analysis categorizes motifs (e.g., chains, rings) to predict stability and solubility trends .
- Co-crystallization trials: Co-crystallize with solvents (e.g., DMSO) to probe H-bond competition and polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
